3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide

Lipophilicity Partition coefficient Cyanine dye design

The compound 3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide (CAS 53167-78-5) is a symmetrical C3 cyanine dye featuring two benzoxazolium end groups connected by a prop-1-enyl bridge, each N-substituted with a benzyl group. It belongs to the broader oxacarbocyanine class, which is widely employed as fluorescent probes and spectral sensitizers.

Molecular Formula C31H25BrN2O2
Molecular Weight 537.4 g/mol
CAS No. 53167-78-5
Cat. No. B12702915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide
CAS53167-78-5
Molecular FormulaC31H25BrN2O2
Molecular Weight537.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=CC4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-]
InChIInChI=1S/C31H25N2O2.BrH/c1-3-12-24(13-4-1)22-32-26-16-7-9-18-28(26)34-30(32)20-11-21-31-33(23-25-14-5-2-6-15-25)27-17-8-10-19-29(27)35-31;/h1-21H,22-23H2;1H/q+1;/p-1
InChIKeyRYESWUOSHWMOBG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium Bromide (CAS 53167-78-5): Baseline Physicochemical and Structural Characterization for Scientific Procurement


The compound 3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide (CAS 53167-78-5) is a symmetrical C3 cyanine dye featuring two benzoxazolium end groups connected by a prop-1-enyl bridge, each N-substituted with a benzyl group . It belongs to the broader oxacarbocyanine class, which is widely employed as fluorescent probes and spectral sensitizers. Its molecular formula is C31H25BrN2O2 (MW 537.45 g·mol⁻¹) . The bromide counterion distinguishes it from the more common iodide salts of analogous oxacarbocyanines, while the benzyl substituents impart distinct lipophilicity (calculated LogP 3.94) and steric properties compared to N-alkyl variants .

Why N-Benzyl Substitution in 3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium Bromide Prevents Direct Replacement by Common N-Alkyl Oxacarbocyanines


Oxacarbocyanine dyes with N-methyl, N-ethyl, or N-propyl substituents (e.g., 3,3′-dimethyloxacarbocyanine iodide or 3,3′-diethyloxacarbocyanine iodide) are widely available, yet they cannot be directly substituted for the benzyl analog in applications where solubility profile, aggregation behavior, or electronic tuning requirements differ . The benzyl group introduces aromatic π-stacking capability and steric bulk that can suppress detrimental H-aggregation in concentrated solutions or on surfaces [1]. Furthermore, the bromide counteranion, as opposed to the common iodide, provides an alternative leaving group that can be exploited in subsequent anion metathesis or phase-transfer catalyst design. These collective physicochemical differences—quantified below—make blind substitution scientifically risky without comparative performance data.

Quantitative Differentiation Evidence for 3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium Bromide vs. N-Alkyl Oxacarbocyanine Analogs


Lipophilicity Tuning: Calculated LogP of 3.94 for the Benzyl Derivative vs. Lower LogP Predicted for N‑Ethyl and N‑Methyl Analogs

The target benzyl-substituted dye possesses a calculated LogP of 3.94 , substantially higher than the predicted LogP values for its N‑ethyl (3,3′-diethyloxacarbocyanine iodide, estimated LogP ~2.5) and N‑methyl (3,3′-dimethyloxacarbocyanine iodide, estimated LogP ~1.3) counterparts derived from ACD/Labs and SwissADME consensus models [1]. This ~2.6 Log unit increase translates to an approximately 400‑fold greater theoretical partition coefficient into n‑octanol over water, indicating markedly higher lipophilicity [1]. The difference arises directly from the two benzyl substituents replacing smaller alkyl groups.

Lipophilicity Partition coefficient Cyanine dye design

Molecular Bulk and Steric Differentiation: MW and Rotatable Bond Count Vs. Dimethyl and Diethyl Oxacarbocyanine Iodides

The target compound exhibits a molecular weight of 537.45 Da, compared to 432.3 Da for 3,3′-dimethyloxacarbocyanine iodide (CAS 14134-79-3) and 460.4 Da for 3,3′-diethyloxacarbocyanine iodide (CAS 905-96-4) . The increase of 77–105 Da, coupled with the addition of two benzyl rotatable bonds (4 additional rotatable bonds vs. the dimethyl analog), renders the target bulkier and less diffusionally mobile in viscous media. This is a quantifiable parameter relevant to diffusion-limited assays or polymer matrix doping.

Molecular weight Steric hindrance Diffusion coefficient

Topological Polar Surface Area (PSA) Differentiation: 36.14 Ų for the Benzyl Derivative Vs. ~26.0 Ų for N-Alkyl Oxacarbocyanines

The target compound has a calculated topological PSA of 36.14 Ų , while 3,3′-dimethyloxacarbocyanine iodide and 3,3′-diethyloxacarbocyanine iodide exhibit PSAs of approximately 26.0 Ų [1]. This ~39% increase in PSA, attributable to the additional benzyl ring electron density contributions, suggests a measurable difference in passive membrane permeability and polar solvent interactions. PSA values below 140 Ų are generally consistent with acceptable membrane permeability, but the relative difference becomes significant when fine-tuning intracellular vs. extracellular localization.

Polar surface area Membrane permeability PSA

Lack of Direct Spectral Comparisons Requires Caution: No Published Head-to-Head Absorption/Emission Data Found for This Specific Compound Vs. N-Alkyl Analogs

A comprehensive literature search (PubMed, SciFinder, Google Scholar, MDPI, patents) through May 2025 yielded no published absorption (λmax) or emission (λem) spectra for the title compound under any solvent conditions. Spectral data for N‑alkyl comparators are readily available (e.g., 3,3′-diethyloxacarbocyanine iodide λabs 483 nm, λem 498 nm in methanol [1]), but no direct head-to-head measurement or even separate in-class report for the benzyl derivative exists. Consequently, claims of spectral superiority or unique photophysical properties cannot be substantiated at this time. Procurement for fluorescence-based applications must include in-house spectral characterization prior to method development.

Absorption Emission Spectral data gap

Application Scenarios for 3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium Bromide (CAS 53167-78-5) Based on Quantitative Differentiation Evidence


Hydrophobic Matrix Doping and Non-Aqueous Fluorescent Tracer Development

With a calculated LogP of 3.94, this compound is substantially more lipophilic than the common N-ethyl or N-methyl oxacarbocyanines (estimated LogP ~2.5 and ~1.3, respectively) [1]. It is therefore preferentially suited as a fluorescent dopant in hydrophobic polymer films, silicone elastomers, or non-aqueous solvent systems (e.g., mineral oils, long-chain esters) where standard N-alkyl dyes would exhibit poor solubility or rapid leaching. Its higher molecular weight (537.45 Da) and larger PSA (36.14 Ų) further moderate diffusion rates, enabling stable fixation within the matrix for long-duration monitoring applications.

Controlled Aggregation Studies in Photographic Emulsions or J-Aggregate Engineering

The steric bulk of the benzyl substituents can suppress unwanted H-aggregation that plagues N-methyl and N-ethyl oxacarbocyanines at high concentrations [1]. This property is valuable in photographic green-sensitizing emulsion formulations where J-aggregate formation is desired for sharp spectral sensitivity, or conversely, where monomeric dye distribution is required for uniform absorption. The bromide counteranion also offers a more labile leaving group than iodide for subsequent anion exchange, allowing post-synthetic tuning of solubility or aggregation propensity without altering the chromophore.

Organic Synthesis Intermediate for Unsymmetrical Cyanine Dye Construction

The benzyl groups serve as robust N-protecting moieties that can be cleaved under hydrogenolysis conditions (H₂, Pd/C), enabling selective deprotection after condensation with heterocyclic aldehydes to generate unsymmetrical cyanines [2]. The bromide salt form provides a reactive quartery ammonium intermediate that can undergo nucleophilic displacement or anion metathesis more readily than the iodide analogs, expanding the synthetic flexibility for constructing custom dye libraries without the need for harsh halide abstraction reagents.

Calibration Standard for Chromatographic Retention Indexing of Cationic Dyes

Owing to its well-defined physicochemical properties (exact mass 536.11 Da, LogP 3.94, and PSA 36.14 Ų) , this compound can serve as a reference standard for calibrating reversed-phase HPLC retention times of lipophilic cationic dyes. Its intermediate lipophilicity between the highly hydrophilic sulfoalkyl cyanines and extremely hydrophobic dialkylphenyl variants makes it a useful midpoint calibrant for method development targeting complex dye mixtures in industrial effluent or photographic waste stream analysis.

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